molecular formula C9H16ClN B1487407 10-Azabicyclo[4.3.1]dec-3-ene hydrochloride CAS No. 2206822-83-3

10-Azabicyclo[4.3.1]dec-3-ene hydrochloride

Cat. No. B1487407
M. Wt: 173.68 g/mol
InChI Key: ADUFYIGDONUUSY-UHFFFAOYSA-N
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Description

10-Azabicyclo[4.3.1]dec-3-ene hydrochloride is a unique chemical compound with the empirical formula C9H18ClN . It has a molecular weight of 175.70 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 10-Azabicyclo[4.3.1]dec-3-ene hydrochloride is represented by the SMILES string C12NC (CCCC2)CCC1.Cl . This indicates that the molecule contains a bicyclic structure with a nitrogen atom .


Physical And Chemical Properties Analysis

10-Azabicyclo[4.3.1]dec-3-ene hydrochloride is a solid at room temperature . The compound’s InChI Code is 1S/C9H17N.ClH/c1-2-5-9-7-3-6-8 (4-1)10-9;/h8-10H,1-7H2;1H .

Scientific Research Applications

Synthesis and Potential Drug Precursors

  • 10-Azabicyclo[4.3.1]dec-3-ene hydrochloride derivatives have been studied for their potential as starting compounds in drug synthesis. For instance, the compound has been used in the synthesis of anatoxin-a, a potent neurotoxin, through specific enzymatic reactions (Forró, Árva, & Fülöp, 2001).

Pharmacological Activity

  • Research on similar azabicyclo compounds has shown potential in pharmacological applications, particularly in the area of antiarrhythmic activity. For example, certain azabicyclo derivatives have been synthesized and evaluated for their effectiveness against arrhythmias (Khisamutdinova et al., 2004).

Chemical Synthesis and Characterization

  • Azabicyclo compounds, including variants of 10-Azabicyclo[4.3.1]dec-3-ene hydrochloride, have been synthesized and characterized using various techniques. These studies contribute to the understanding of their structural and chemical properties, which is essential for their potential applications in drug development and other areas of chemistry (Gregory, Bullock, & Chen, 1985).

Eco-Friendly Synthesis Approaches

  • Recent advancements in eco-friendly synthesis methods have been applied to azabicyclo compounds. These methods focus on high yields, short reaction times, and the use of environmentally benign conditions, representing a sustainable approach to chemical synthesis (Ghorbani et al., 2016).

Novel Derivatives and Potential Therapeutic Agents

  • The exploration of novel urea and thiourea derivatives of azabicyclo compounds has been conducted, with studies investigating their potential as therapeutic agents. This research includes the examination of their cytotoxicity and potential anti-HIV-1 activity, showcasing the broad scope of pharmacological applications (Struga et al., 2007).

Safety And Hazards

The safety data sheet (SDS) for 10-Azabicyclo[4.3.1]dec-3-ene hydrochloride can provide detailed information about its hazards, handling, storage, and disposal . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

10-azabicyclo[4.3.1]dec-3-ene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-2-5-9-7-3-6-8(4-1)10-9;/h1-2,8-10H,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUFYIGDONUUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC=CCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Azabicyclo[4.3.1]dec-3-ene hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YN Bubnov, NY Kuznetsov, ME Gurskii… - Pure and applied …, 2006 - degruyter.com
It is shown that reactions of triallylborane with pyrrole, pyridines, isoquinolines, lactams, 1-pyrroline, and acetylenes offer versatile methodology for the construction of various bicyclic …
Number of citations: 12 www.degruyter.com

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